3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate is a highly fluorinated acrylate compound. It is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate typically involves the reaction of a fluorinated alcohol with acryloyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form fluorinated polymers with unique properties.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Addition: It can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution.
Addition: Nucleophiles such as amines or thiols can add to the acrylate group.
Major Products
Polymerization: Fluorinated polymers with high thermal stability and chemical resistance.
Substitution: Substituted acrylates with modified functional groups.
Addition: Adducts with nucleophiles, leading to new functionalized compounds.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials with low surface energy and high biocompatibility.
Medicine: Investigated for use in drug delivery systems due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate involves its interaction with various molecular targets and pathways:
Polymerization: The acrylate group undergoes free radical polymerization, leading to the formation of long polymer chains.
Surface Modification: The fluorinated segments provide low surface energy, making it useful in creating hydrophobic and oleophobic surfaces.
Chemical Resistance: The presence of multiple fluorine atoms imparts high chemical resistance, preventing degradation in harsh environments.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate stands out due to its higher degree of fluorination, which provides superior chemical resistance and lower surface energy compared to similar compounds .
Properties
CAS No. |
52956-82-8 |
---|---|
Molecular Formula |
C18H7F27O2 |
Molecular Weight |
768.2 g/mol |
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] prop-2-enoate |
InChI |
InChI=1S/C18H7F27O2/c1-2-5(46)47-4-3-6(19,20)8(22,23)10(26,27)12(30,31)14(34,35)16(38,39)15(36,37)13(32,33)11(28,29)9(24,25)7(21,17(40,41)42)18(43,44)45/h2H,1,3-4H2 |
InChI Key |
YVLOLDWQUHHGGU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.